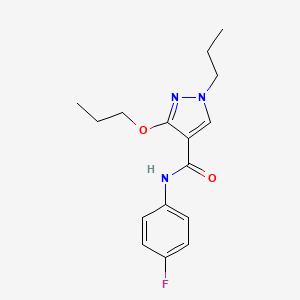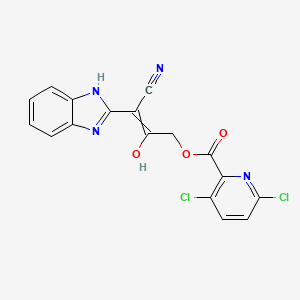
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine” is a chemical compound with the molecular formula C14H18N4 . It is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .
Molecular Structure Analysis
The molecular weight of this compound is 242.32 . The IUPAC name is “1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” and the InChI code is "1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3" . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 429°C at 760 mmHg . The flash point is 213°C . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
The chemistry of pyrazoline derivatives, such as 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine, is a vibrant area of research due to its utility in synthesizing various heterocyclic compounds. These compounds serve as building blocks in the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more, showcasing their versatility in generating diverse chemical structures. The unique reactivity of these derivatives under mild reaction conditions facilitates the generation of a wide range of heterocycles from precursors including amines, α-aminocarboxylic acids, and phenols, among others. This reactivity is leveraged in the synthesis of both heterocyclic compounds and dyes, illustrating the compound's broad applicability in chemical synthesis and materials science (Gomaa & Ali, 2020).
Antifungal Applications
Research into the chemical synthesis of small molecules against Fusarium oxysporum highlights the potential antifungal applications of pyrazoline derivatives. By examining the structure-activity relationships of various compounds, researchers have identified specific pharmacophore sites that contribute to antifungal activity. These insights are crucial for developing effective antifungal agents and understanding their mechanisms of action against specific pathogens (Kaddouri et al., 2022).
Anticancer Research
The synthesis and biological evaluation of pyrazoline derivatives have revealed their significant potential as anticancer agents. These compounds exhibit a broad spectrum of biological activities, with many demonstrating efficacy against various cancer cell lines. The research encompasses the development of new synthetic strategies to enhance the anticancer activity of pyrazoline derivatives, underscoring the role of these compounds in the ongoing search for novel therapeutic agents (Ray et al., 2022).
Monoamine Oxidase Inhibition
Pyrazoline derivatives have been identified as promising inhibitors of monoamine oxidase (MAO), an enzyme relevant in the context of neurological disorders. The structural diversity and modification of the pyrazoline nucleus have been explored to enhance selectivity and activity toward MAO-A and MAO-B isoenzymes. These findings are crucial for the development of new therapeutic agents for treating depression and other psychiatric conditions (Mathew et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine is dipeptidylpeptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose homeostasis .
Mode of Action
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby enhancing their ability to stimulate insulin secretion in response to elevated blood glucose levels .
Biochemical Pathways
The compound’s action primarily affects the incretin pathway . By inhibiting DPP-4, the compound prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in reduced hepatic glucose production and improved glucose control .
Pharmacokinetics
These compounds are selective and orally active DPP-4 inhibitors, suggesting that 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine may also have good oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include enhanced insulin secretion, reduced glucagon release, and improved glucose control . These effects can help manage blood glucose levels in individuals with diabetes .
Eigenschaften
IUPAC Name |
1-(5-methyl-2-phenylpyrazol-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10(14)8-13-9-11(2)15-16(13)12-6-4-3-5-7-12/h3-7,9-10H,8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRLVKNGJYRHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC(C)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2802406.png)
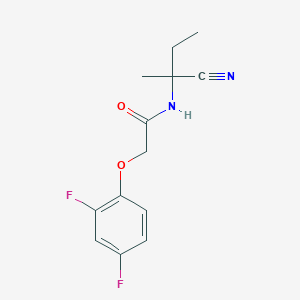
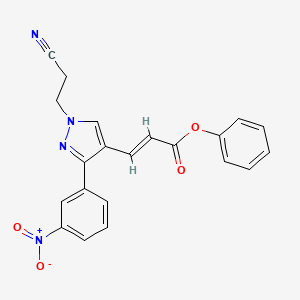
![[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2802412.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2802413.png)

![(2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2802415.png)
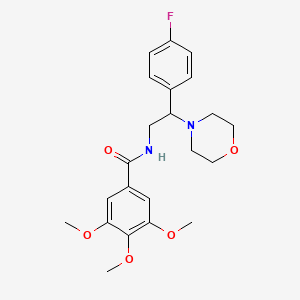
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2802417.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802418.png)

![2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2802423.png)
